Ethyl 4-[(1-oxopropyl)phenylamino]-4-piperidinecarboxylate
Description
Ethyl 4-[(1-oxopropyl)phenylamino]-4-piperidinecarboxylate is a synthetic piperidine derivative characterized by a central piperidine ring substituted with an ethyl ester group at position 4 and an N-phenylpropionamide moiety. Its structure includes a propionyl group linked to a phenylamino substituent, contributing to its lipophilicity and binding affinity. The ethyl ester group distinguishes it from analogs with methyl or tert-butyl esters, influencing its metabolic stability and physicochemical properties .
Properties
Molecular Formula |
C17H24N2O3 |
|---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
ethyl 4-(N-propanoylanilino)piperidine-4-carboxylate |
InChI |
InChI=1S/C17H24N2O3/c1-3-15(20)19(14-8-6-5-7-9-14)17(16(21)22-4-2)10-12-18-13-11-17/h5-9,18H,3-4,10-13H2,1-2H3 |
InChI Key |
PCFIEJLWZLGRMK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(C1=CC=CC=C1)C2(CCNCC2)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Step 1: Acylation of 4-Anilino-4-piperidinecarboxylate
- Ethyl 4-anilino-4-piperidinecarboxylate is reacted with propionic acid anhydride under reflux conditions for approximately 6 hours.
- The reaction mixture is cooled and poured onto ice, then alkalized with ammonium hydroxide.
- The product is extracted with an organic solvent such as trichloromethane (chloroform), washed, dried, and evaporated to yield the crude acylated product.
Step 2: Salt Formation and Crystallization
- The crude product is converted into a pharmaceutically acceptable salt, commonly an ethanedioate (oxalate) salt, by treatment with ethanedioic acid in 2-propanol.
- The salt is filtered off and recrystallized multiple times from 2-propanol to improve purity.
- Typical melting points for these salts range around 180–196 °C.
Step 3: Reduction and Alkylation (Optional Modifications)
- Reduction of esters or amides to corresponding alcohols can be performed using reducing agents such as sodium dihydro-bis(2-methoxyethoxy)aluminate (Red-Al) or lithium borohydride in organic solvents like benzene.
- O-alkylation may be carried out by reacting the piperidinemethanol intermediate with haloalkanes (e.g., 2-bromopropane) in solvents such as hexamethylphosphoric triamide (HMPT) in the presence of strong bases like sodium hydride.
Step 4: Hydrogenation (If Required)
- Hydrogenation over palladium-on-charcoal catalysts under mild pressure and temperature can be used to remove benzyl protecting groups or reduce unsaturated bonds.
- The catalyst is filtered off, and the product is isolated by alkalization and extraction.
| Step | Reaction Type | Reagents/Conditions | Solvents | Purification Method | Notes |
|---|---|---|---|---|---|
| 1 | Acylation | Propionic acid anhydride, reflux 6 h | Ethanol, chloroform | Extraction, evaporation | Introduces 1-oxopropyl group |
| 2 | Salt formation | Ethanedioic acid in 2-propanol | 2-Propanol | Recrystallization | Improves product purity |
| 3 | Reduction | Red-Al, LiBH4, or NaBH4 + Li salt | Benzene or similar | Filtration, evaporation | Converts esters to alcohols |
| 4 | O-Alkylation | Haloalkane (e.g., 2-bromopropane), NaH | Hexamethylphosphoric triamide | Extraction, washing | Introduces alkoxy substituents |
| 5 | Hydrogenation | Pd/C catalyst, H2 pressure, room temperature | Ethanol, acetic acid | Filtration, extraction | Removes protecting groups, saturates bonds |
- The preparation of Ethyl 4-[(1-oxopropyl)phenylamino]-4-piperidinecarboxylate is well-established in patent literature with reproducible multi-step synthetic routes.
- Key steps involve selective acylation of the aniline nitrogen, careful control of reaction conditions to avoid side reactions, and purification through salt formation and recrystallization.
- The use of strong reducing agents and alkylation under anhydrous conditions enables functional group modifications necessary for the final compound.
- The compound’s structural complexity demands rigorous purification to achieve high purity, which is critical for its pharmacological evaluation.
- Hydrogenation steps are employed when benzyl protecting groups are present, allowing access to the free amine derivatives.
- Overall, the synthetic strategy balances efficiency, yield, and purity, making it suitable for research-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(1-oxopropyl)phenylamino]-4-piperidinecarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester and amide functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous medium for ester hydrolysis.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of corresponding substituted products.
Scientific Research Applications
Ethyl 4-[(1-oxopropyl)phenylamino]-4-piperidinecarboxylate is widely used in scientific research, including:
Chemistry: As a building block in organic synthesis and drug development.
Biology: In studies related to enzyme inhibition and protein binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-[(1-oxopropyl)phenylamino]-4-piperidinecarboxylate involves its interaction with specific molecular targets. It can act as an enzyme inhibitor, binding to the active site and preventing substrate interaction. The pathways involved include inhibition of key metabolic enzymes, leading to altered cellular functions .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Key structural analogs differ in ester groups, piperidine ring substituents, and N-alkylation patterns. These modifications impact potency, pharmacokinetics, and stability:
Pharmacological and Physicochemical Properties
- Potency : Methyl esters with aromatic N-substituents (e.g., R 31 833 and Carfentanil) exhibit ultra-high analgesic potency due to enhanced μ-opioid receptor binding. The ethyl ester analog lacks the phenethyl group critical for this activity, suggesting lower potency .
- Lipophilicity: Ethyl esters generally have higher LogP values than methyl esters (e.g., predicted LogP of 2.05 for the ethyl vs.
- Metabolic Stability : Ethyl esters are more resistant to esterase hydrolysis than methyl esters, prolonging half-life. tert-Butyl esters, however, require harsher deprotection conditions (e.g., HCl/ether), limiting their utility in vivo .
Biological Activity
Ethyl 4-[(1-oxopropyl)phenylamino]-4-piperidinecarboxylate, a compound with a complex structure, has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
- Molecular Formula : C₁₉H₂₆N₂O₇
- Molecular Weight : 394.42 g/mol
- CAS Number : 61085-89-0
The compound features a piperidine ring substituted with an ethyl ester and an oxopropyl phenylamino group, which is crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves several steps including the formation of the piperidine framework and subsequent functionalization. For instance, one method involves the reaction of piperidine derivatives with appropriate acylating agents to introduce the oxopropyl group. The synthesis process has been documented in various studies, highlighting the importance of optimizing conditions for yield and purity .
Pharmacological Properties
Research indicates that this compound exhibits significant pharmacological activities, particularly:
- Analgesic Effects : The compound has been associated with analgesic properties similar to those of known opioids. Studies suggest that it interacts with μ-opioid receptors, leading to pain relief .
- Calcium Channel Modulation : It has shown potential as an inhibitor of T-type calcium channels, which play a role in various physiological processes including muscle contraction and neurotransmitter release. This modulation can lead to therapeutic effects in conditions like hypertension .
Case Studies
Several case studies have explored the efficacy and safety of this compound:
- Animal Models : In experiments involving spontaneously hypertensive rats, administration of derivatives led to significant reductions in blood pressure without inducing reflex tachycardia, a common side effect associated with traditional calcium channel blockers .
- Toxicology Reports : Toxicological evaluations have indicated that while the compound exhibits potent biological activity, careful dosing is essential to mitigate adverse effects such as respiratory depression, which is a concern with opioid-like compounds .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₆N₂O₇ |
| Molecular Weight | 394.42 g/mol |
| CAS Number | 61085-89-0 |
| Analgesic Activity | Yes |
| Calcium Channel Inhibition | Yes |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
